molecular formula C12H12O3S B8021949 6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester

6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B8021949
M. Wt: 236.29 g/mol
InChI Key: DXTARBMTXWMXBE-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS: 82788-18-9) is a benzo[b]thiophene derivative with a methoxy group at position 6 and a methyl group at position 3 (Figure 1). This compound is synthesized via oxidative cyclization of β-(3-methyl-4-methoxyphenyl)-α-mercaptoacrylic acid, as described in early studies of benzo[b]thiophene isomers . Its methyl ester moiety enhances lipophilicity, making it suitable for applications in medicinal chemistry and materials science. Commercial catalogs list it with 97% purity, confirming its availability for research .

Properties

IUPAC Name

methyl 6-methoxy-3-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S/c1-7-9-5-4-8(14-2)6-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTARBMTXWMXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most widely documented method involves Fischer esterification of 6-methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid (CAS 23045-75-2) with methanol under acidic conditions. This acid-catalyzed equilibrium reaction proceeds via nucleophilic acyl substitution, yielding the target methyl ester.

Experimental Procedure

  • Starting Material : 6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid (10.0 g, 45.0 mmol).

  • Reagents : Methanol (500 mL), concentrated sulfuric acid (5 mL).

  • Conditions : Reflux at 65–70°C for 18 hours under anhydrous conditions.

  • Workup : Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and solvent evaporation.

  • Yield : 85–90% (9.6–10.2 g).

Mechanistic Insights

The reaction follows a protonation-nucleophilic attack-deprotonation sequence:

  • Protonation of the carboxylic acid’s carbonyl oxygen enhances electrophilicity.

  • Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of water yields the ester.

Key Advantages :

  • High atom economy and scalability.

  • Compatibility with acid-stable substrates.

Limitations :

  • Requires excess methanol to shift equilibrium.

  • Acidic conditions may degrade sensitive functional groups.

Palladium-Catalyzed Carbonylative Alkoxycarbonylation

Reaction Overview

An alternative route employs palladium-catalyzed carbonylation of 2-(methylthio)-3-methyl-6-methoxyphenylacetylene with carbon monoxide (CO) and methanol. This method constructs the ester group directly via insertion of CO into a carbon–sulfur bond.

Experimental Procedure

  • Substrate : 2-(Methylthio)-3-methyl-6-methoxyphenylacetylene (5.0 g, 21.3 mmol).

  • Catalyst System : PdI₂ (0.5 mol%), KI (2.5 equiv).

  • Conditions : 80°C, 40 atm CO/air (4:1) in methanol for 24 hours.

  • Workup : Filtration, chromatography (hexane/ethyl acetate).

  • Yield : 70–75% (4.1–4.4 g).

Mechanistic Pathway

  • Oxidative addition of Pd⁰ to the alkyne.

  • CO insertion forms a palladium-acyl intermediate.

  • Methanolysis releases the ester and regenerates the catalyst.

Key Advantages :

  • Avoids pre-functionalized carboxylic acids.

  • Tolerates diverse substituents on the benzothiophene core.

Limitations :

  • High-pressure equipment required.

  • Catalyst cost and sensitivity to air.

Hydrolysis-Reesterification of a Preformed Ester

Reaction Overview

A less common approach involves alkaline hydrolysis of a protected ester followed by re-esterification. For example, methyl 3-methyl-6-(methyloxy)-1-benzothiophene-2-carboxylate is hydrolyzed to the carboxylic acid and subsequently re-esterified.

Experimental Procedure

  • Step 1 (Hydrolysis) :

    • Substrate: Methyl ester (10.0 g, 42.3 mmol).

    • Reagents: 2M NaOH (60 mL), methanol/water (1:1).

    • Conditions: 60°C for 18 hours.

    • Yield: 95% (9.1 g carboxylic acid).

  • Step 2 (Re-esterification) :

    • Substrate: Carboxylic acid (9.1 g, 40.9 mmol).

    • Reagents: Methanol (300 mL), H₂SO₄ (3 mL).

    • Conditions: Reflux for 12 hours.

    • Yield: 88% (8.8 g).

Strategic Utility

This method is advantageous for purification intermediates , enabling removal of impurities at the carboxylic acid stage.

Comparative Analysis of Methods

Parameter Fischer Esterification Palladium Carbonylation Hydrolysis-Reesterification
Starting Material CostModerateHighModerate
Reaction Time18–24 hours24–36 hours30 hours (combined)
Yield (%)85–9070–7582–88
ScalabilityExcellentModerateGood
Equipment ComplexityLowHighModerate

Industrial-Scale Considerations

Continuous Flow Fischer Esterification

Recent advancements employ continuous flow reactors to enhance efficiency:

  • Residence Time : 2 hours at 100°C.

  • Catalyst : Solid acid resins (e.g., Amberlyst-15).

  • Throughput : 1 kg/h with >95% conversion.

Catalyst Recycling in Palladium Systems

Ionic liquids (e.g., BmimBF₄) enable catalyst reuse for up to 5 cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester has been studied for its potential pharmacological properties. Its structural features suggest possible activities against various diseases.

Case Studies :

  • Anti-inflammatory Activity : Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant anti-inflammatory effects, making them potential candidates for developing new anti-inflammatory drugs .
  • Anticancer Research : Some studies have shown that compounds similar to this methyl ester can inhibit cancer cell proliferation, particularly in breast and prostate cancer models. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation .

Material Science

The compound's unique structure allows it to be utilized in creating advanced materials, particularly in organic electronics and photonic devices.

Applications :

  • Organic Photovoltaics (OPVs) : The compound can serve as a building block for organic semiconductors, contributing to the development of efficient solar cells. Its electronic properties can enhance charge transport within the material .
  • Light Emitting Diodes (LEDs) : Due to its luminescent properties, it can be incorporated into LED technologies, improving efficiency and color purity in light emission .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnti-inflammatory drug development
Anticancer activity research
Material ScienceOrganic photovoltaics
Light-emitting diodes

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Applications/Properties References
6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester 6-OCH₃, 3-CH₃ 222.26 Not reported Intermediate in drug synthesis
5-Methyl-benzo[b]thiophene-2-carboxylic acid methyl ester 5-CH₃ 206.27 Not reported Ligand optimization in kinase inhibitors
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 6-Cl 226.68 107–109 Antibacterial agent precursor
6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester 6-OCH₃ 208.23 Not reported β-lactamase inhibitor scaffold
4-Methoxybenzo[b]thiophene-2-carboxylic acid 4-OCH₃ 208.23 Not reported Kinase inhibition studies

Key Observations:

Substituent Effects on Reactivity :

  • Electron-donating groups (e.g., -OCH₃, -CH₃) at positions 3 and 6 enhance Friedel-Crafts acylation yields (82–92%) by directing electrophilic substitution to the para position . Steric hindrance from the 3-methyl group in the target compound likely suppresses ortho products .
  • Chlorine at position 6 (as in methyl 6-chlorobenzo[b]thiophene-2-carboxylate) increases molecular weight and boiling point (338.7°C) compared to methoxy/methyl analogs .

Biological Activity: Methoxy groups at position 5 or 6 (e.g., 5-methoxybenzo[b]thiophene derivatives) improve selectivity for kinases like Clk1/4, with IC₅₀ values in the nanomolar range . Diarylthiophene analogs with allyloxy/hydroxypropoxy substituents exhibit anti-inflammatory activity (e.g., COX-2 binding affinity: ΔG = -10.48 kcal/mol) .

Synthetic Accessibility :

  • The target compound’s synthesis requires precise oxidative cyclization conditions to avoid byproducts like trans-3-methyl-4-methoxycinnamic acid .
  • Sulfamoyl derivatives (e.g., 3-(4-chlorophenylsulfamoyl)thiophene-2-carboxylates) are synthesized via nucleophilic substitution, achieving yields up to 83% .

Biological Activity

6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester, also known as methyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate (CAS No. 82788-18-9), is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological effects.

  • Molecular Formula : C₁₂H₁₂O₃S
  • Molecular Weight : 236.29 g/mol
  • Structure : The compound features a benzo[b]thiophene core with methoxy and methyl substituents, which are critical for its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of thiophene-based compounds, including 6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester. Research indicates that thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes.

  • Inhibitory Activity : The compound demonstrated an IC₅₀ of approximately 29.2 µM against the 5-lipoxygenase enzyme, suggesting significant anti-inflammatory activity associated with the presence of methyl and methoxy groups in its structure .
  • Mechanism of Action : It was observed that these compounds could block mast cell degranulation and reduce pro-inflammatory cytokine levels such as TNF-α and IL-6 in various in vitro models .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies focusing on its effects against different cancer cell lines.

  • Cell Line Studies : In vitro assays have shown that derivatives of benzo[b]thiophene exhibit potent antiproliferative effects against several human cancer cell lines. For instance, compounds with similar structures have been reported to significantly inhibit cell proliferation in breast and lung cancer models .
  • Selectivity : Notably, some studies indicated that specific structural modifications enhance selectivity towards cancer cells while sparing normal cells, which is a desirable trait in drug development .

Case Study 1: In Vivo Anti-inflammatory Effects

A study involving animal models demonstrated that administration of thiophene derivatives at doses of 20 mg/kg resulted in a marked reduction of inflammation markers and improved recovery from induced inflammatory conditions . The results support the potential use of such compounds in treating inflammatory diseases.

Case Study 2: Antitumor Activity

In another investigation, the compound was tested against various human tumor cell lines using standard chemotherapeutic agents as controls. The results showed that it exhibited a higher antiproliferative activity compared to traditional treatments, indicating its potential as a novel anticancer agent .

Data Summary

PropertyValue
Molecular FormulaC₁₂H₁₂O₃S
Molecular Weight236.29 g/mol
CAS Number82788-18-9
Anti-inflammatory IC₅₀ (5-LOX)29.2 µM
Anticancer ActivitySignificant against multiple cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via oxidative cyclization of β-aryl-α-mercaptoacrylic acid derivatives using iodine, as demonstrated for analogous benzo[b]thiophene esters . Key steps include:

  • Rhodanine intermediate preparation : Reacting 3-methyl-4-methoxyphenyl precursors with rhodanine derivatives.
  • Oxidative cyclization : Employ iodine in glacial acetic acid under nitrogen to form the benzo[b]thiophene core.
  • Esterification : Use methanol and catalytic sulfuric acid to yield the methyl ester.
  • Yield optimization : Purification via recrystallization (e.g., glacial acetic acid/water) improves yields to ~90% .

Q. How can spectroscopic techniques (e.g., NMR, IR) reliably characterize this compound and distinguish it from structural isomers?

  • Methodology :

  • ¹H NMR : Focus on distinctive signals, such as the methoxy group (δ ~3.95 ppm as a singlet) and aromatic protons in the benzo[b]thiophene ring (δ 7.0–8.1 ppm with coupling constants J = 5.2–5.4 Hz for adjacent thiophene protons) .
  • IR spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
  • Isomer differentiation : Compare with isomeric 5-methyl-6-methoxy derivatives, where substituent positions alter splitting patterns and chemical shifts .

Q. What purification strategies are effective for removing byproducts like trans-cinnamic acid derivatives during synthesis?

  • Methodology :

  • Chromatography : Flash chromatography with chloroform/methanol (9:1) removes polar byproducts .
  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to isolate the target compound from less soluble impurities .
  • Byproduct identification : LC-MS or TLC (Rf comparison) detects contaminants like trans-3-methyl-4-methoxycinnamic acid, a common side product during oxidative cyclization .

Advanced Research Questions

Q. How do substituent modifications (e.g., sulfonamide groups, hydroxypropoxy chains) influence the compound’s biological activity?

  • Methodology :

  • Structure-activity relationship (SAR) : Introduce sulfonamide groups at the thiophene-2-carboxylic acid position via 3-chlorosulfonyl intermediates. For example, 3-(4-bromo-phenylsulfamoyl) derivatives show enhanced β-lactamase inhibition (IC₅₀ < 1 µM) .
  • Hydroxypropoxy derivatives : Synthesize 4,5-bis(4-(3-hydroxypropoxy)phenyl) analogs to improve anti-inflammatory activity. Molecular docking (e.g., COX-2 receptor) predicts binding energies (ΔG ~-10.5 kcal/mol) .
  • Experimental validation : Compare IC₅₀ values in enzymatic assays and measure antioxidant activity via DPPH radical scavenging .

Q. What computational approaches are suitable for predicting binding interactions between this compound and target proteins (e.g., β-lactamases)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with β-lactamase (PDB: 1PXX). Focus on sulfonamide group hydrogen bonding with active-site residues (e.g., Ser130) .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability and ligand-protein conformational changes .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities, correlating with experimental IC₅₀ data .

Q. How can contradictory data on spectroscopic or biological activity be resolved?

  • Methodology :

  • Reproducibility checks : Re-synthesize the compound using alternative routes (e.g., decarboxylation of carboxylic acid precursors) to confirm spectral consistency .
  • Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Biological replicates : Repeat enzyme inhibition assays with freshly prepared stock solutions to rule out solvent or degradation artifacts .

Key Recommendations for Researchers

  • Prioritize nitrogen-purged reactions to prevent oxidation during synthesis .
  • Use DMSO-d₆ for NMR to stabilize reactive intermediates and improve signal resolution .
  • Validate computational docking results with mutagenesis studies (e.g., alanine scanning of β-lactamase) .

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